molecular formula C8H9ClN2O2 B6204834 2-chloro-N-(6-methoxypyridin-2-yl)acetamide CAS No. 1499861-25-4

2-chloro-N-(6-methoxypyridin-2-yl)acetamide

Cat. No.: B6204834
CAS No.: 1499861-25-4
M. Wt: 200.6
InChI Key:
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Description

2-chloro-N-(6-methoxypyridin-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group and a methoxy-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(6-methoxypyridin-2-yl)acetamide typically involves the reaction of 2-chloroacetyl chloride with 6-methoxypyridin-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(6-methoxypyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The compound can be reduced to remove the chloro group or to modify the pyridine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted acetamides.

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of dechlorinated or modified pyridine derivatives.

Scientific Research Applications

2-chloro-N-(6-methoxypyridin-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-methoxypyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in binding to the active sites of these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(6-methylpyridin-2-yl)acetamide
  • 2-chloro-N-(6-ethoxypyridin-2-yl)acetamide
  • 2-chloro-N-(6-hydroxypyridin-2-yl)acetamide

Uniqueness

2-chloro-N-(6-methoxypyridin-2-yl)acetamide is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it particularly suitable for specific applications in medicinal chemistry and material science, where these properties are advantageous.

Properties

CAS No.

1499861-25-4

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.6

Purity

95

Origin of Product

United States

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